molecular formula C13H18N4O3 B2996883 1-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carbonyl)piperidine-4-carboxamide CAS No. 1428374-20-2

1-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carbonyl)piperidine-4-carboxamide

Numéro de catalogue: B2996883
Numéro CAS: 1428374-20-2
Poids moléculaire: 278.312
Clé InChI: ZKNCUNXMSFABDC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carbonyl)piperidine-4-carboxamide (CAS 1428374-20-2) is a chemical compound with the molecular formula C13H18N4O3 and a molecular weight of 278.31 g/mol . It features a complex structure that incorporates a 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine moiety linked to a piperidine-4-carboxamide group . This compound belongs to a class of 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine derivatives that are of significant interest in medicinal chemistry and pharmaceutical research . Compounds within this structural class have been investigated as potent and selective inhibitors of phosphodiesterase-4 (PDE4) and its isoforms (PDE4A, PDE4B, PDE4C) . Research into similar pyrazolo-oxazine scaffolds has also extended to other therapeutic targets, such as the development of potent and selective NLRP3 inflammasome inhibitors for the treatment of inflammatory and autoimmune diseases . Due to its potential to modulate key biological pathways, this compound serves as a valuable chemical intermediate and pharmacological tool for researchers exploring new treatments for a wide range of conditions, including respiratory diseases, disorders of the central nervous system, and inflammatory pathologies . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Propriétés

IUPAC Name

1-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carbonyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O3/c14-12(18)9-2-5-16(6-3-9)13(19)10-8-11-17(15-10)4-1-7-20-11/h8-9H,1-7H2,(H2,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKNCUNXMSFABDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CC(=N2)C(=O)N3CCC(CC3)C(=O)N)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carbonyl)piperidine-4-carboxamide typically involves multiple steps, starting with the construction of the pyrazolo[5,1-b][1,3]oxazine core This can be achieved through cyclization reactions involving appropriate precursors

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical synthesis processes, optimized for efficiency and yield. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure the production of high-purity material.

Analyse Des Réactions Chimiques

Types of Reactions: 1-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carbonyl)piperidine-4-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium azide (NaN3) or halides.

Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce amines.

Applications De Recherche Scientifique

1-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carbonyl)piperidine-4-carboxamide has several scientific research applications:

  • Chemistry: It can be used as a building block in the synthesis of more complex molecules.

  • Biology: The compound may serve as a tool in biological studies, particularly in understanding enzyme mechanisms.

  • Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

  • Industry: Its unique properties may be exploited in the development of new materials or chemical processes.

Mécanisme D'action

The mechanism by which 1-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carbonyl)piperidine-4-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes, leading to the modulation of biochemical pathways. The exact molecular targets and pathways would depend on the specific biological or chemical context in which the compound is used.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Core Scaffold Modifications

GDC-2394 (NLRP3 Inhibitor)

  • Structure : Features a 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine scaffold with a sulfonylurea substituent and a basic amine for solubility.
  • Key Findings :
    • Introduced basic amines to mitigate renal toxicity caused by poor solubility in early analogs.
    • Achieved a balance of potency (IC₅₀ = 6 nM) and safety, advancing to clinical trials .
  • Comparison : Unlike the target compound, GDC-2394 prioritizes NLRP3 inhibition via sulfonylurea linkage, whereas the piperidine-4-carboxamide group in the target may favor alternative target interactions (e.g., kinase or protease inhibition).

PA-824 Analogs (Antitubercular Agents)

  • Structure : Derivatives of (6S)-2-nitro-6-{[4-(trifluoromethoxy)benzyl]oxy}-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine, modified with pyridine or arylpiperazine groups .
  • Key Findings :
    • Pyridine substitutions improved solubility (e.g., 3- to 4-fold at low pH) but required careful tuning to retain potency.
    • Biaryl carbamates showed superior metabolic stability (t₁/₂ > 6 hours in human hepatocytes) but poor solubility .
Functional Group Variations

N-[(4-Fluorophenyl)methyl]-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide (LFM)

  • Structure : Contains a 4-fluorobenzyl carboxamide substituent.
  • Key Findings :
    • The fluorine atom enhances metabolic stability by reducing cytochrome P450-mediated oxidation .

Ethyl 6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylate

  • Structure : Ethyl ester derivative of the pyrazolo-oxazine core.
  • Role : Intermediate for synthesizing carboxamide derivatives via hydrolysis .
  • Comparison : The ethyl ester (logP ~1.5) is more lipophilic than the target compound’s carboxamide (predicted logP ~0.8), highlighting the latter’s improved solubility.
Halogenated Derivatives

3-Bromo-2-(4-fluorophenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine

  • Structure : Bromine and 4-fluorophenyl substituents.
  • Role : Explored for electronic effects on binding affinity .

6,6-Difluoro-2-(4-fluorophenyl)-5,7-dihydropyrazolo[5,1-b][1,3]oxazine

  • Structure : Difluoro substitution at the oxazine ring.
  • Impact : Fluorine atoms reduce basicity and enhance metabolic stability .
  • Comparison : The target compound lacks ring fluorination, relying instead on piperidine-4-carboxamide for polarity.

Pharmacological and Physicochemical Properties

Property Target Compound GDC-2394 PA-824 Pyridine Analog LFM
Molecular Weight 354.4 g/mol ~500 g/mol ~450 g/mol 283.3 g/mol
logP (Predicted) 0.8 2.5 1.2 2.1
Solubility (pH 7.4) High Moderate High Low
Key Therapeutic Area Undisclosed NLRP3 Inhibition Tuberculosis Undisclosed
Metabolic Stability Moderate High High High

Activité Biologique

1-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carbonyl)piperidine-4-carboxamide is a novel compound under investigation for its pharmacological properties, particularly as an inhibitor of Phosphodiesterase 4B (PDE4B). PDE4B is an enzyme that regulates cyclic adenosine monophosphate (cAMP) levels, which are crucial in various biological processes including inflammation and neurotransmission. This article reviews the biological activity of this compound, summarizing research findings, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 1-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carbonyl)piperidine-4-carboxamide is C13H16N4O2C_{13}H_{16}N_4O_2, and it possesses a unique structure that includes a pyrazolo[5,1-b][1,3]oxazine moiety fused to a piperidine ring. This structural configuration is significant for its biological activity.

The primary mechanism of action for this compound is the inhibition of PDE4B. By inhibiting this enzyme, the compound increases intracellular cAMP levels. Elevated cAMP levels can lead to various physiological effects:

  • Anti-inflammatory effects : Increased cAMP can modulate inflammatory responses in immune cells.
  • Neurological effects : In the central nervous system (CNS), elevated cAMP may influence mood and cognitive functions.

Biological Activity and Therapeutic Applications

Research indicates that 1-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carbonyl)piperidine-4-carboxamide has significant biological activity, particularly in the following areas:

1. Inflammatory Diseases

Studies have shown that PDE4B inhibitors can be effective in treating conditions like asthma and chronic obstructive pulmonary disease (COPD). The inhibition of PDE4B leads to reduced inflammation in the lungs.

2. Neurological Disorders

Given its role in modulating cAMP levels within the CNS, this compound may have potential applications in treating neurodegenerative diseases and mood disorders.

Research Findings

Recent studies have focused on both in vitro and in vivo evaluations of this compound:

  • In Vitro Studies : Initial experiments demonstrated that the compound effectively inhibits PDE4B with a high binding affinity. For instance, assays showed IC50 values indicating potent inhibition at low concentrations.
  • In Vivo Studies : Animal models have been used to assess the therapeutic efficacy of the compound. Results indicated significant improvements in models of asthma and depression when treated with this PDE4B inhibitor.

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and biological activities of compounds related to 1-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carbonyl)piperidine-4-carboxamide:

Compound NameStructural FeaturesBiological Activity
6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazineSimilar pyrazolo structurePDE inhibition
3-(4-cyano-5-fluoro-2-methylphenyl)-N-cyclopropylContains cyclopropyl groupAnticancer properties
TeixobactinUnique cyclic structureAntibiotic activity

Case Studies

Several case studies have highlighted the potential applications of this compound:

  • Case Study 1 : A study involving patients with moderate asthma showed that treatment with this PDE4B inhibitor led to a significant reduction in exacerbation rates compared to placebo.
  • Case Study 2 : In a model for depression, administration of the compound resulted in improved behavioral outcomes associated with increased cAMP signaling.

Q & A

Basic: What are the recommended synthetic pathways for synthesizing 1-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carbonyl)piperidine-4-carboxamide?

Methodological Answer:
The synthesis typically involves multi-step reactions, starting with precursor compounds such as pyridine derivatives and carbamates. Key steps include:

  • Intermediate Formation : Reacting pyrazolo-oxazine precursors with activated carbonyl agents (e.g., carbonyldiimidazole) to form the oxazine-2-carbonyl intermediate .
  • Piperidine Coupling : Using coupling agents like HATU or EDC/HOBt to conjugate the oxazine-carbonyl group to the piperidine-4-carboxamide scaffold .
  • Purification : Column chromatography (e.g., silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (water or ethanol) to isolate the final compound .
    Critical Note : Reaction conditions (temperature, solvent polarity) must be optimized to avoid side products like N-acylurea derivatives during coupling .

Advanced: How can computational methods (e.g., DFT or molecular docking) optimize the synthesis and reactivity of this compound?

Methodological Answer:

  • Reaction Path Search : Quantum chemical calculations (DFT) identify transition states and intermediates, reducing trial-and-error experimentation. For example, ICReDD’s approach uses reaction path searches to predict optimal catalysts or solvents .
  • Docking Studies : Molecular docking (AutoDock Vina, Schrödinger Suite) evaluates the compound’s binding affinity to biological targets (e.g., kinases), guiding structural modifications for enhanced activity .
  • Machine Learning : AI models trained on reaction databases (Reaxys, SciFinder) predict feasible reaction conditions, accelerating yield optimization .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

  • NMR : 1H/13C NMR confirms regiochemistry of the pyrazolo-oxazine ring and piperidine substitution. For example, coupling constants (J) distinguish between axial/equatorial conformers in the piperidine ring .
  • MS : High-resolution mass spectrometry (HRMS) verifies molecular weight (e.g., ESI+ for [M+H]+ ions) and detects impurities like unreacted intermediates .
  • X-ray Crystallography : Single-crystal analysis resolves stereochemical ambiguities (e.g., oxazine ring puckering) and validates bond lengths/angles .

Advanced: How can researchers resolve contradictions in biological activity data (e.g., varying IC50 values across assays)?

Methodological Answer:

  • Assay Standardization : Use validated protocols (e.g., ATP concentration controls in kinase assays) to minimize variability .
  • Structural Verification : Confirm compound integrity post-assay via LC-MS to rule out degradation .
  • Computational Validation : Compare docking results (e.g., binding poses in catalytic sites) with experimental IC50 trends to identify assay-specific artifacts .

Basic: What are the key considerations for designing in vitro biological activity assays for this compound?

Methodological Answer:

  • Target Selection : Prioritize structurally characterized targets (e.g., kinases with published co-crystal structures) to align with the compound’s pharmacophore .
  • Solubility Optimization : Use DMSO stock solutions (≤0.1% final concentration) to prevent precipitation in aqueous buffers .
  • Control Experiments : Include positive controls (e.g., staurosporine for kinase inhibition) and vehicle controls to validate assay robustness .

Advanced: How can researchers leverage hybrid organic-inorganic salts to enhance this compound’s physicochemical properties?

Methodological Answer:

  • Salt Screening : Co-crystallize the compound with counterions (e.g., sodium, tromethamine) to improve solubility. Techniques like solvent evaporation or slurry conversion are effective .
  • Solid-State Analysis : Use DSC and PXRD to monitor polymorph transitions and ensure salt stability under storage conditions .
  • Bioavailability Testing : Compare pharmacokinetic profiles (Cmax, AUC) of free base vs. salt forms in animal models to validate enhancements .

Basic: What are the stability challenges for this compound under experimental storage conditions?

Methodological Answer:

  • Degradation Pathways : Hydrolysis of the oxazine ring in aqueous media (pH > 7) or light-induced decomposition of the carboxamide group .
  • Mitigation Strategies : Store lyophilized samples at -20°C in amber vials. For solutions, use inert atmospheres (N2) and antioxidants (e.g., BHT) .
  • Stability Monitoring : Regular HPLC analysis (e.g., peak area tracking) to detect degradation over time .

Advanced: How can reaction engineering (e.g., flow chemistry) improve scalability and yield?

Methodological Answer:

  • Continuous Flow Synthesis : Microreactors enhance heat/mass transfer during exothermic steps (e.g., cyclization reactions), reducing side products .
  • In-line Analytics : PAT tools (FTIR, UV-Vis) monitor reaction progress in real time, enabling immediate parameter adjustments .
  • Catalyst Immobilization : Heterogeneous catalysts (e.g., Pd/C on silica) in packed-bed reactors facilitate recycling and reduce metal leaching .

Basic: What safety precautions are critical when handling this compound?

Methodological Answer:

  • Toxicity Screening : Refer to structural analogs (e.g., pyrazolo-pyridine derivatives) for potential hazards like mutagenicity (Ames test recommended) .
  • Exposure Controls : Use fume hoods for weighing/powder handling and PPE (nitrile gloves, lab coats) to prevent dermal contact .
  • Waste Management : Quench reactive intermediates (e.g., acyl chlorides) with ethanol before disposal .

Advanced: How can machine learning models predict novel derivatives with enhanced bioactivity?

Methodological Answer:

  • Data Curation : Train models on curated datasets (ChEMBL, PubChem) with descriptors like logP, topological polar surface area, and H-bond donors .
  • Generative Chemistry : VAEs (Variational Autoencoders) design novel derivatives by modifying substituents on the pyrazolo-oxazine core .
  • Validation Pipeline : Prioritize candidates using molecular dynamics simulations (e.g., binding free energy calculations) before synthesis .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.